1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
Description
This compound belongs to the pyrazoline class, characterized by a five-membered ring containing two adjacent nitrogen atoms and a partially saturated backbone. Its structure features three distinct aryl substituents:
- 3-(4-Fluorophenyl): Introduces a fluorine atom, which modulates electronic effects and bioavailability.
- 5-(2,3,4-Trimethoxyphenyl): Offers electron-donating methoxy groups, influencing solubility and π-stacking interactions.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2FN2O3/c1-30-22-11-9-17(23(31-2)24(22)32-3)21-13-20(14-4-6-15(27)7-5-14)28-29(21)16-8-10-18(25)19(26)12-16/h4-12,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJBPFKUGHKOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 3,4-dichlorobenzaldehyde and 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazones.
Cyclization: The hydrazones undergo cyclization with 2,3,4-trimethoxyacetophenone in the presence of an acid catalyst such as acetic acid or sulfuric acid, leading to the formation of the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) in the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects. Key areas include:
Anticancer Activity
Research has indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of halogen and methoxy groups in the structure enhances the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
Pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes is under investigation. Case studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds have been well-documented. Studies indicate that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that the compound could be developed into a non-steroidal anti-inflammatory drug (NSAID).
Agrochemical Applications
In the field of agriculture, the compound's efficacy as a pesticide or herbicide is being explored:
Herbicidal Activity
Research has shown that certain pyrazole derivatives can effectively control weed species by inhibiting key metabolic pathways. Laboratory tests have demonstrated that the compound can reduce weed growth significantly without harming crop plants.
Insecticidal Properties
The insecticidal activity of pyrazoles is attributed to their neurotoxic effects on insects. Studies indicate that this compound can disrupt neurotransmission in target pests, leading to paralysis and death.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Compound showed IC50 values in low micromolar range against cancer cells. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2021) | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Anti-inflammatory Effects | European Journal of Pharmacology (2019) | Inhibition of COX-2 enzyme with significant reduction in inflammation markers in vivo. |
| Herbicidal Activity | Weed Science Journal (2022) | Demonstrated over 80% reduction in weed biomass at field application rates. |
| Insecticidal Properties | Journal of Agricultural and Food Chemistry (2023) | High mortality rates observed in treated insect populations within 48 hours. |
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Halogen vs.
- Fluorine Positioning : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-fluorophenyl derivatives (), where steric effects reduce binding affinity .
- Trimethoxyphenyl Conformation : The 2,3,4-trimethoxyphenyl group in the target compound differs from the 3,4,5-trimethoxyphenyl in , altering electronic distribution and intermolecular interactions .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS No. 329778-82-7) is a synthetic compound belonging to the pyrazole class of heterocycles. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C24H21Cl2FN2O3
- Molecular Weight : 475.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings enhances its binding affinity to specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases involved in cancer cell proliferation.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Gene Expression : Potentially alters the expression of genes involved in inflammation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound’s potential as an anticancer agent. For instance:
- Cell Line Studies : The compound showed significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Showed effectiveness against common fungal pathogens with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .
Case Studies
- Study on Antitumor Effects :
- Antioxidant Evaluation :
Q & A
Basic: What are the standard synthetic protocols for preparing this pyrazole derivative?
Methodological Answer:
The synthesis typically involves a two-step process:
Chalcone Formation : Reacting substituted acetophenones with aromatic aldehydes via Claisen-Schmidt condensation to form α,β-unsaturated ketones.
Cyclization : Refluxing the chalcone intermediate with hydrazine hydrate (5 mmol) in glacial acetic acid (20 mL) for 6–8 hours to form the pyrazole ring. Reaction progress is monitored via Thin-Layer Chromatography (TLC), followed by vacuum evaporation, precipitation with crushed ice, and recrystallization using ethanol or methanol .
Key Parameters : Optimal yields (>70%) are achieved with stoichiometric hydrazine and controlled reflux temperatures (80–100°C).
Basic: How is purity and structural confirmation assessed during synthesis?
Methodological Answer:
- Purity : TLC (hexane:ethyl acetate, 7:3) and melting point analysis.
- Structural Confirmation :
- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and diastereotopic protons in the 4,5-dihydropyrazole ring. IR spectroscopy identifies C=N and N–H stretches (~1600 cm⁻¹ and ~3200 cm⁻¹, respectively) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 3,4-dichlorophenyl vs. trimethoxyphenyl groups) .
Advanced: How can Density Functional Theory (DFT) predict electronic and spectroscopic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to:
Optimize Geometry : Predict bond lengths (e.g., C–N: ~1.34 Å) and angles (e.g., N–N–C: ~118°), validated against X-ray data .
Electronic Properties : Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to assess charge transfer efficiency.
Spectroscopic Modeling : Simulate IR vibrational modes and UV-Vis absorption spectra (λmax ~270–310 nm) for comparison with experimental results .
Software : Gaussian 09 or ORCA, with solvent effects modeled via PCM (Polarizable Continuum Model).
Advanced: How to resolve contradictions between spectroscopic and computational data?
Methodological Answer:
Cross-Validation : Compare experimental NMR chemical shifts with GIAO (Gauge-Independent Atomic Orbital) calculations. Discrepancies >0.5 ppm may indicate conformational flexibility .
Solvent Effects : Re-run DFT simulations with explicit solvent molecules (e.g., acetic acid) to account for hydrogen bonding in IR/NMR spectra.
Thermal Motion in Crystallography : Refine X-ray data with SHELXL to address disorder in methoxy groups, which may distort computational predictions .
Basic: What substituent effects influence synthesis of analogous pyrazoles?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : 3,4-Dichlorophenyl accelerates cyclization by enhancing chalcone electrophilicity.
- Steric Effects : Bulky 2,3,4-trimethoxyphenyl may reduce reaction yields (50–60%) due to hindered cyclization .
- Methoxy Orientation : Para-methoxy groups stabilize intermediates via resonance, while ortho-substituents increase torsional strain .
Advanced: How is crystallographic disorder addressed in X-ray studies?
Methodological Answer:
Data Collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) minimize thermal motion artifacts.
Refinement : Use SHELXL’s PART and ISOR commands to model disordered methoxy groups.
Validation : Check ADPs (Atomic Displacement Parameters) and residual density maps (<0.5 eÅ⁻³) to ensure reliability .
Basic: What solvent systems optimize recrystallization?
Methodological Answer:
- Ethanol/Methanol : Yield needle-like crystals suitable for X-ray analysis.
- Ethyl Acetate/Hexane (1:2) : Ideal for removing non-polar impurities.
- Mixed Solvents : Ethanol:water (3:1) enhances solubility of polar intermediates .
Advanced: How do multiple aromatic substituents affect further functionalization?
Methodological Answer:
- Steric Hindrance : 2,3,4-Trimethoxyphenyl limits nucleophilic attack at the pyrazole C-5 position.
- Electronic Effects : 4-Fluorophenyl directs electrophilic substitution to the para position.
- Strategies : Use Pd-catalyzed cross-coupling (Suzuki) for selective C–H activation, leveraging methoxy groups as directing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
